molecular formula C10H9BrClN3 B1467337 1-[(4-bromophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole CAS No. 1251049-88-3

1-[(4-bromophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole

Cat. No.: B1467337
CAS No.: 1251049-88-3
M. Wt: 286.55 g/mol
InChI Key: IBMPTVBVSZYXED-UHFFFAOYSA-N
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Description

1-[(4-Bromophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole is a halogenated triazole derivative featuring a 4-bromobenzyl group at position 1 and a chloromethyl group at position 4 of the triazole ring. Triazoles are widely explored for their versatility in medicinal chemistry, materials science, and catalysis, often synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

Properties

IUPAC Name

1-[(4-bromophenyl)methyl]-4-(chloromethyl)triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrClN3/c11-9-3-1-8(2-4-9)6-15-7-10(5-12)13-14-15/h1-4,7H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBMPTVBVSZYXED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(N=N2)CCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 1-[(4-bromophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole typically follows a two-step approach:

  • Step 1: Preparation of an azido intermediate from a suitable chloro or bromo precursor.
  • Step 2: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole ring with regioselective substitution.

This approach leverages the Huisgen 1,3-dipolar cycloaddition "click" chemistry, which is highly efficient and regioselective under copper catalysis.

Preparation of the Azido Intermediate

A key precursor is the azido compound bearing the 4-bromophenylmethyl group. This is typically synthesized by nucleophilic substitution of a corresponding chloro compound with sodium azide.

Typical Conditions:

Parameter Details
Starting material 4-(chloromethyl)-2-(4-bromophenyl)thiazole or similar halomethylated aryl derivative
Reagent Sodium azide (NaN₃)
Solvent Polar aprotic solvents (e.g., DMF, DMSO) or aqueous mixtures
Temperature 50–60 °C
Reaction time 5–6 hours
Outcome Formation of 4-(azidomethyl)-2-(4-bromophenyl)thiazole or analogous azido intermediate

The reaction proceeds via nucleophilic substitution of the chlorine atom by the azide ion, affording the azido compound necessary for the cycloaddition step.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azido intermediate is then subjected to CuAAC with a suitable alkyne to form the triazole ring. This reaction is highly regioselective, producing predominantly 1,4-disubstituted 1,2,3-triazoles.

Reaction Conditions:

Parameter Details
Catalyst Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) reduced in situ by sodium ascorbate to Cu(I)
Reducing agent Sodium ascorbate
Solvent Mixture of tert-butanol and water (3:1) or other aqueous alcoholic solvents
Temperature Ambient (25–32 °C)
Reaction time 5–6 hours
Workup Extraction with ethyl acetate, washing with brine, drying over Na₂SO₄, evaporation
Purification Silica gel column chromatography using 30% ethyl acetate in petroleum ether

This method ensures high regioselectivity and moderate to good yields (e.g., 48%) of the desired triazole product.

Alternative Synthetic Routes

  • Neat Reaction Conditions: Some protocols report the reaction of azido compounds and alkynes neat (without solvent) at elevated temperatures (e.g., 80 °C for 16 hours), followed by chromatographic purification to isolate the triazole derivatives.

  • Metal-Free and Catalyst-Free Methods: Recent advances in 1,2,3-triazole synthesis include solvent- and catalyst-free approaches, though these are less commonly applied to complex halogenated derivatives like 1-[(4-bromophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole.

Mechanistic Insights

The CuAAC reaction mechanism involves:

  • Formation of copper(I) acetylide complex with the terminal alkyne.
  • Activation of the azide by coordination to copper.
  • Cycloaddition forming a six-membered copper-containing metallacycle intermediate.
  • Reductive elimination yielding the 1,4-disubstituted 1,2,3-triazole and regenerating the copper catalyst.

Summary Table of Preparation Parameters

Step Reagents/Conditions Temperature Time Yield (%) Notes
Azido intermediate formation Sodium azide, chloro precursor, polar solvent 50–60 °C 5–6 hours Not specified Nucleophilic substitution
CuAAC cycloaddition CuSO₄·5H₂O, sodium ascorbate, alkyne, t-BuOH/H₂O (3:1) 25–32 °C 5–6 hours ~48% Regioselective 1,4-disubstituted triazole
Neat cycloaddition Azido compound and alkyne, no solvent 80 °C 16 hours Not specified Alternative method, longer reaction time

Research Findings and Notes

  • The copper-catalyzed azide-alkyne cycloaddition remains the most efficient and selective method for synthesizing 1,2,3-triazole derivatives with halogenated substituents.
  • The presence of halogens such as bromine and chlorine on the substituents is well tolerated under the reaction conditions without dehalogenation.
  • Purification by silica gel chromatography is effective for isolating the pure triazole products.
  • The choice of solvent system (tert-butanol/water) and mild temperature conditions helps maintain functional group integrity.
  • Recent literature emphasizes the versatility of this synthetic platform for preparing diverse 1,2,3-triazole derivatives with potential applications in medicinal chemistry and materials science.

Chemical Reactions Analysis

Types of Reactions

1-[(4-bromophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromophenyl and chloromethyl groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The triazole ring can be involved in redox reactions under specific conditions.

    Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium carbonate can be used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazoles, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

1-[(4-bromophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for designing new pharmaceuticals with potential antimicrobial, antifungal, or anticancer properties.

    Materials Science: The compound can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and conductivity.

    Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme interactions and other biological processes.

Mechanism of Action

The mechanism of action of 1-[(4-bromophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring can form hydrogen bonds and other interactions with the active sites of proteins, influencing their function.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound’s key structural features include halogenated aromatic (4-bromophenyl) and aliphatic (chloromethyl) substituents. Below is a comparison with similar triazole derivatives:

Table 1: Structural Comparison of Selected 1H-1,2,3-Triazole Derivatives

Compound Name R1 (Position 1) R4 (Position 4) Key Features Reference
Target Compound 4-Bromobenzyl Chloromethyl Halogenated aliphatic/aromatic -
1-(4-Fluorobenzyl)-4-phenethyl-1H-1,2,3-triazole 4-Fluorobenzyl Phenethyl Fluorinated aromatic, alkyl
4-((4-Allylphenoxy)methyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole 4-Fluorobenzyl (4-Allylphenoxy)methyl Ether linkage, allyl group
4-(4-Bromophenyl)-1-[1-(naphthalen-2-yl)vinyl]-1H-1,2,3-triazole Vinylnaphthyl 4-Bromophenyl Bromoaryl, conjugated vinyl
1-Benzyl-4-(4-chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole Benzyl 4-Chlorophenyl, CF3 Mixed halogen, trifluoromethyl
  • Halogen Effects : Bromine’s larger atomic radius and polarizability compared to chlorine or fluorine may enhance hydrophobic interactions in biological systems .
  • Chloromethyl Group : The chloromethyl substituent at position 4 offers a reactive site for further functionalization, distinguishing it from analogues with stable alkyl/aryl groups .

Physicochemical Properties

Halogenation significantly impacts melting points, solubility, and spectral properties:

Table 3: Physicochemical Properties

Compound Name Melting Point (°C) Molecular Formula Key Spectral Data Reference
4-((4-Allylphenoxy)methyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole 92.1–92.7 C20H20FN3O2 IR: 1593 cm⁻¹ (C=N), 1212 cm⁻¹ (C-O)
4-(4-Bromophenyl)-1-vinylnaphthyl-1H-1,2,3-triazole 171 C20H14BrN3 1H NMR: δ 6.10–8.01 (Ar-H), HRMS: m/z 464 (M+1)
1-(3-Chloro-4-fluorophenyl)-4-(diethoxymethyl)-1H-1,2,3-triazole Not reported C13H15ClFN3O2 CAS: 1461706-60-4
  • Melting Points : Brominated triazoles (e.g., 171°C for compound 12j ) generally exhibit higher melting points than fluorinated analogues due to stronger van der Waals interactions.
  • Spectral Data : IR and NMR peaks for C-Br (533 cm⁻¹) and C-Cl (~600 cm⁻¹) are characteristic of halogenated triazoles .

Biological Activity

1-[(4-bromophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole is a synthetic compound belonging to the triazole family, which has garnered attention for its diverse biological activities. Triazoles are known for their role in medicinal chemistry due to their ability to interact with various biological targets, making them valuable in drug design and development.

Chemical Structure and Properties

The compound features a triazole ring substituted with a bromophenyl group and a chloromethyl group. This unique structure contributes to its biological activity by enhancing binding interactions with target proteins.

PropertyValue
IUPAC Name1-[(4-bromophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole
Molecular FormulaC10H9BrClN3
Molecular Weight276.55 g/mol
CAS Number[Not provided]

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that various triazole compounds can inhibit the growth of bacteria and fungi. In particular, the compound has been evaluated for its efficacy against several pathogens:

  • Fusarium Wilt : Demonstrated distinct inhibitory activity against Fusarium species.
  • Colletotrichum gloeosporioides : Effective in inhibiting mycelium growth.
  • Xanthomonas oryzae : Showed promising results in vitro against this plant pathogen .

Anti-inflammatory Effects

Triazoles have been recognized for their anti-inflammatory properties. The compound's ability to modulate inflammatory pathways has been explored in various studies:

  • Inhibition of Pro-inflammatory Markers : Compounds containing the triazole moiety can inhibit the production of TNF-α and IL-6 in activated macrophages, suggesting potential therapeutic applications in inflammatory diseases .
  • Oxidative Stress Reduction : The compound has shown potential to reduce oxidative stress markers such as nitric oxide (NO) and reactive oxygen species (ROS) in cellular models .

The mechanism of action for 1-[(4-bromophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole involves its interaction with specific enzymes and receptors:

  • The bromophenyl group enhances binding affinity to certain targets.
  • The triazole ring facilitates incorporation into biological systems.
  • The chloromethyl group may participate in hydrogen bonding, stabilizing interactions with proteins involved in inflammatory responses .

Study 1: Antimicrobial Evaluation

A study investigated the antimicrobial efficacy of various triazole derivatives, including 1-[(4-bromophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole. The compound was tested against multiple strains of bacteria and fungi. Results showed significant inhibition rates, particularly against Fusarium species.

Study 2: Anti-inflammatory Activity

In another study focused on anti-inflammatory effects, researchers assessed the compound's ability to inhibit cytokine production in macrophages stimulated with lipopolysaccharide (LPS). The results indicated a reduction in TNF-α and IL-6 levels, supporting its potential use as an anti-inflammatory agent.

Q & A

Q. What are the common synthetic routes for 1-[(4-bromophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole?

The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry"). For example, 1-azido-4-bromobenzene reacts with propargyl chloride derivatives in the presence of Cu(OAc)₂ to form the triazole core. Subsequent functionalization, such as chloromethylation, is achieved using reagents like thionyl chloride (SOCl₂) . Key steps include:

  • Click reaction : 1-azido-4-bromobenzene + propargyl alcohol → 1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl)methanol.
  • Oxidation/Chlorination : Jones reagent (CrO₃/H₂SO₄) oxidizes the alcohol to an aldehyde, followed by SOCl₂ treatment to introduce the chloromethyl group.

Q. How is the compound characterized structurally?

Characterization relies on NMR spectroscopy (¹H and ¹³C) to confirm regiochemistry and purity. For example:

  • ¹H NMR : Peaks at δ 7.65–7.73 (m, aromatic protons) and δ 5.2–5.5 (s, CH₂Cl) confirm substitution patterns .
  • X-ray crystallography (using SHELXL) resolves bond lengths and angles, e.g., C–Br (1.89 Å) and C–Cl (1.77 Å), critical for understanding electronic effects .

Q. What analytical techniques are used to assess purity?

  • High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 340.0121).
  • HPLC with UV detection (λ = 254 nm) monitors purity (>95% required for biological assays) .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in triazole synthesis?

  • Solvent choice : Tert-butyl alcohol improves regioselectivity in CuAAC reactions .
  • Catalyst loading : Reducing Cu(OAc)₂ to 5 mol% minimizes side reactions while maintaining >80% yield.
  • Temperature control : Reactions at 60°C for 6 hours balance speed and decomposition risks.

Q. How do structural modifications (e.g., substituent changes) affect biological activity?

  • Chloromethyl vs. hydroxymethyl : The chloromethyl group enhances lipophilicity (logP +0.5), improving membrane permeability in cytotoxicity assays (e.g., IC₅₀ = 4.78 μM in MCF-7 cells) .
  • Bromophenyl positioning : Para-substitution on the phenyl ring increases π-stacking interactions, as shown in SAR studies of analogous triazoles .

Q. What methodologies resolve contradictions between spectroscopic and crystallographic data?

  • SHELXL refinement : Adjusts thermal parameters and occupancy rates to reconcile discrepancies in bond lengths (e.g., C–N triazole bonds: 1.31 Å crystallographic vs. 1.33 Å DFT-calculated) .
  • Dynamic NMR : Detects conformational flexibility in solution that static crystal structures may obscure .

Q. How can computational modeling complement experimental data for this compound?

  • DFT calculations (B3LYP/6-31G*) predict electronic properties (e.g., HOMO-LUMO gap = 5.2 eV) and reactive sites for electrophilic substitution.
  • Molecular docking (AutoDock Vina) identifies potential binding modes with biological targets (e.g., pJNK kinase, ∆G = -9.8 kcal/mol) .

Q. What strategies mitigate challenges in crystallizing halogenated triazoles?

  • Cocrystallization : Using 1,4-dioxane as a co-solvent improves crystal lattice stability.
  • Slow evaporation : Ethanol/water (7:3) at 4°C yields orthorhombic crystals (space group P2₁2₁2₁) suitable for SHELXL refinement .

Q. How is cytotoxicity evaluated in a research setting?

  • MTT assay : MCF-7 cells treated with 10–100 μM compound for 48 hours.
  • Data normalization : IC₅₀ values are calculated using nonlinear regression (GraphPad Prism) .

Q. What purification techniques address byproduct formation during chloromethylation?

  • Column chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:4) eluent removes unreacted SOCl₂.
  • Recrystallization : Dichloromethane/hexane (1:5) yields >98% pure product .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(4-bromophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole
Reactant of Route 2
Reactant of Route 2
1-[(4-bromophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole

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